6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid

Overview

Description

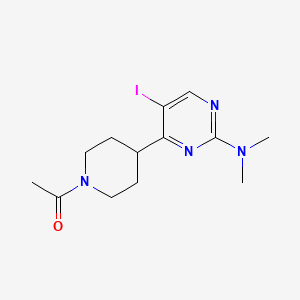

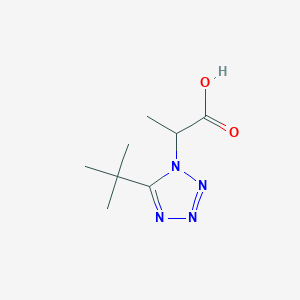

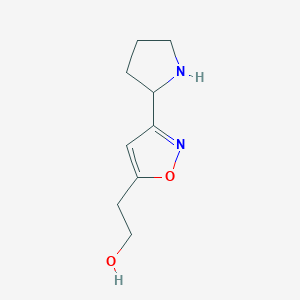

The compound “6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid” is a complex organic molecule. It contains an isoindole group, which is a type of heterocyclic compound . The isoindole group is attached to a pyridine ring, another type of heterocycle, via a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an isoindole group, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring . Attached to this is a pyridine ring, a six-membered ring containing one nitrogen atom .Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis of Angular Isoindole Derivatives : Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid, leading to angular isoindole derivatives, including 6,12-diones. X-ray structural analysis and dynamic NMR are used to characterize these molecules (Vasilin et al., 2015).

Deprotonation and Conformational Stability : Studies on dicarboxylic acids, including derivatives of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid, explore their deprotonation behavior and conformational stability, highlighting the importance of weak interactions in stabilizing specific molecular conformers (Barooah et al., 2008).

Domino Reactions in Benzothieno[2,3-c]pyridine Synthesis : Domino reactions involving cyclization of 1,3-isoindolinediones produce previously unknown benzothieno[2,3-c]pyridines and isoindol derivatives (Tolkunov et al., 2012).

Polymer and Material Science

Catalytic Activity of Substituted Carboxylates : The synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates and their formation of stable complexes with Cu(II) ions are investigated for their potential catalytic activities (Drabina et al., 2010).

Novel Polyhydrazides Synthesis : Synthesis of novel polyhydrazides from diacids including derivatives of this compound, examining their solubility, thermal properties, and conversion into polyoxadiazoles (Vakili et al., 2012).

Biomedical Research

- Heparanase Inhibitory Activity : A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including related compounds, are described as potent inhibitors of the enzyme heparanase, displaying significant inhibitory activity and selectivity, as well as anti-angiogenic effects (Courtney et al., 2004).

Biochemical Analysis

Biochemical Properties

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including protein kinase CK2, which is a serine/threonine protein kinase involved in numerous cellular processes . The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase CK2 can lead to alterations in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further emphasizing its role in cellular regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s isoindole and pyridine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase CK2 activity, resulting in persistent changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or nucleus, further influencing its biochemical effects.

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEWPRQFGVRVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)

acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)